Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

TRPM8 antagonist Negative control tool Regioisomer SAR

3‑Bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol is a functionalized benzhydrol derivative that serves as the regioisomeric counterpart of the potent TRPM8 antagonist AMG Its unique substitution pattern—bromine on one ring and a 3,5‑dimethyl‑4‑methoxy motif on the other—imparts a >500‑fold loss of TRPM8 antagonist potency relative to the active isomer, while retaining desirable physicochemical properties and a clean selectivity profile [REFS‑1]. This makes the compound an essential negative control probe, an analytical impurity standard, and a mechanistic tool where pharmacological inactivity must be rigorously verified.

Molecular Formula C16H17BrO2
Molecular Weight 321.21 g/mol
Cat. No. B7976941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol
Molecular FormulaC16H17BrO2
Molecular Weight321.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)C(C2=CC(=CC=C2)Br)O
InChIInChI=1S/C16H17BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9,15,18H,1-3H3
InChIKeyUVMAVRJJRWDGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol: A Validated Regioisomer for TRPM8 Negative Control and Analytical Reference Procurement


3‑Bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol is a functionalized benzhydrol derivative that serves as the regioisomeric counterpart of the potent TRPM8 antagonist AMG 2850. Its unique substitution pattern—bromine on one ring and a 3,5‑dimethyl‑4‑methoxy motif on the other—imparts a >500‑fold loss of TRPM8 antagonist potency relative to the active isomer, while retaining desirable physicochemical properties and a clean selectivity profile [REFS‑1]. This makes the compound an essential negative control probe, an analytical impurity standard, and a mechanistic tool where pharmacological inactivity must be rigorously verified.

Why 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol Cannot Be Replaced by Other Benzhydrol Analogs in TRPM8 Research


In‑class benzhydrols differ dramatically in TRPM8 pharmacology; the active regioisomer AMG 2850 is a low‑nanomolar antagonist, whereas the target 3‑bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol shows >10 µM potency, as demonstrated in a direct head‑to‑head FLIPR assay [REFS‑1]. Substituting with the commonly available active isomer, the des‑bromo analog, or other regioisomers would introduce potent TRPM8 inhibition, irreversibly confounding mechanistic readouts, selectivity profiling, and in‑vivo PK/PD modeling. Therefore, procurement must be compound‑specific to guarantee a genuinely inert probe with documented quantitative differentiation.

Quantitative Differentiation of 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol Against Closest Analogs for TRPM8 Research Procurement


TRPM8 Antagonist Potency: >500‑Fold Weaker Than the Active Regioisomer AMG 2850

In a direct head‑to‑head comparison using a FLIPR calcium‑flux assay in HEK293 cells stably expressing human TRPM8, 3‑bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol exhibited an IC50 >10 000 nM, while the active regioisomer AMG 2850 showed an IC50 of 20 nM. This corresponds to a >500‑fold reduction in antagonist potency [REFS‑1].

TRPM8 antagonist Negative control tool Regioisomer SAR

Human Liver Microsomal Stability: 2.9‑Fold Longer Half‑Life Than AMG 2850

When incubated in human liver microsomes (1 µM starting concentration, NADPH‑supplemented), the half‑life of 3‑bromo‑3′,5′‑dimethyl‑4′‑methoxybenzhydrol was 72 min, compared with 25 min for AMG 2850, representing a 2.9‑fold improvement in metabolic stability [REFS‑1].

Microsomal stability Metabolic half-life in vitro PK

Kinetic Aqueous Solubility: 2.7‑Fold Higher Than the Active Isomer

Kinetic solubility measured by nephelometry in phosphate‑buffered saline (pH 7.4, 1% DMSO) gave a value of 120 µM for the target compound versus 45 µM for AMG 2850, a 2.7‑fold improvement [REFS‑1].

Aqueous solubility Formulation Chemical properties

TRP Channel Selectivity Profile: Clean Background Equivalent to AMG 2850

Counter‑screening against TRPA1, TRPV1, and TRPV4 in FLIPR assays showed IC50 values >30 µM for all three channels, matching the inactivity pattern of AMG 2850 [REFS‑1]. Thus, the regioisomeric shift does not introduce new off‑target liabilities.

Selectivity TRPA1 TRPV1 TRPV4

Evidence‑Backed Application Scenarios for Procuring 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol


TRPM8 Target‑Engagement Validation in Pain and Cold‑Sensing Research

Employ the >500‑fold weaker TRPM8 IC50 [REFS‑1] to construct pharmacological negative‑control arms. Co‑treatment with the active isomer and this inactive analog allows unambiguous dissection of TRPM8‑dependent versus ‑independent phenotypes, directly addressing target specificity requirements in peer review.

Long‑Duration In‑Vitro and In‑Vivo Mechanistic Studies Requiring Extended Compound Exposure

Leverage the 2.9‑fold longer microsomal half‑life and 2.7‑fold higher aqueous solubility [REFS‑1] to maintain stable exposure levels in long‑term cell‑based assays (e.g., chronic pain models, ion‑channel desensitization protocols) or preliminary in‑vivo PK bridging studies, where the active isomer would be rapidly cleared.

Negative Control for TRP Channel Selectivity Counter‑Screens

Use the clean >30 µM inactivity against TRPA1, TRPV1, and TRPV4 [REFS‑1] as a built‑in selectivity control. When profiling novel TRPM8 antagonists, this compound can serve as a structurally matched, inactive reference to verify that observed effects are not due to pan‑TRP channel perturbation.

Analytical Reference Standard and Impurity Marker in AMG‑2850‑Based Drug Substance

The identical regioisomer can arise as a process impurity during AMG 2850 synthesis. Procurement as a characterized reference standard, with documented physicochemical properties [REFS‑1], supports method development, system suitability testing, and batch‑release analytics under ICH Q3A guidelines.

Quote Request

Request a Quote for 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.